molecular formula C23H21N3OS B13700913 N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide

N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide

Cat. No.: B13700913
M. Wt: 387.5 g/mol
InChI Key: DYVVVHMTTQLFIM-UHFFFAOYSA-N
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Description

MFCD32691030 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

The preparation of MFCD32691030 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Scientific Research Applications

MFCD32691030 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD32691030 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

MFCD32691030 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, but MFCD32691030 stands out due to its specific reactivity and stability. This makes it particularly valuable for certain applications where other compounds may not be as effective .

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C23H21N3OS/c1-15-3-10-19(11-4-15)28-14-22(27)24-18-8-6-17(7-9-18)23-25-20-12-5-16(2)13-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

DYVVVHMTTQLFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C

Origin of Product

United States

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